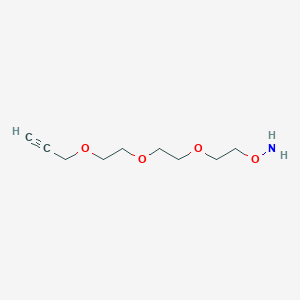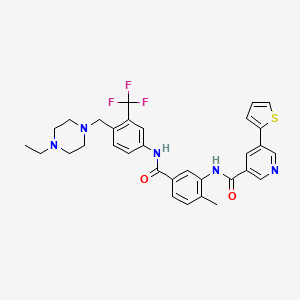
氨基氧-PEG3-炔丙基
描述
Aminooxy-PEG3-Propargyl is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains both an aminooxy group and a propargyl group. The aminooxy group reacts with aldehyde or ketone groups to form a stable oxime linkage, while the propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to yield a stable triazole linkage .
科学研究应用
Aminooxy-PEG3-Propargyl has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules, including proteolysis targeting chimeras (PROTACs) for targeted protein degradation
Biology: It is used in bioconjugation techniques to attach biomolecules, such as proteins and nucleic acids, to surfaces or other molecules
Medicine: It is used in drug delivery systems to improve the solubility and stability of therapeutic agents
Industry: It is used in the development of advanced materials and nanotechnology applications
作用机制
Target of Action
Aminooxy-PEG3-Propargyl is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
Aminooxy-PEG3-Propargyl contains an aminooxy group and an alkyne group . The aminooxy group reacts with aldehydes or ketones to form a stable oxime linkage . The alkyne group can participate in copper-catalyzed azide-alkyne Click Chemistry reactions . This allows it to form a stable triazole linkage with azide-bearing compounds or biomolecules .
Biochemical Pathways
The primary biochemical pathway involved in the action of Aminooxy-PEG3-Propargyl is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTACs, Aminooxy-PEG3-Propargyl can selectively degrade target proteins .
Pharmacokinetics
As a peg-based compound, it may have improved solubility and stability, potentially enhancing its bioavailability .
Result of Action
The result of Aminooxy-PEG3-Propargyl’s action is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.
Action Environment
The action of Aminooxy-PEG3-Propargyl can be influenced by various environmental factors. For instance, the presence of copper is necessary for the copper-catalyzed azide-alkyne Click Chemistry reactions . Additionally, the stability of the compound may be affected by storage conditions .
生化分析
Biochemical Properties
Aminooxy-PEG3-Propargyl interacts with various biomolecules, particularly those containing Azide groups. The Alkyne group in Aminooxy-PEG3-Propargyl can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAc) with these Azide groups . This interaction forms a stable triazole linkage, which is crucial in the synthesis of PROTACs .
Cellular Effects
The cellular effects of Aminooxy-PEG3-Propargyl are primarily related to its role in the synthesis of PROTACs . PROTACs are designed to selectively degrade target proteins within cells . Therefore, the presence of Aminooxy-PEG3-Propargyl, as a component of PROTACs, can influence cell function by altering the levels of specific target proteins .
Molecular Mechanism
The molecular mechanism of action of Aminooxy-PEG3-Propargyl involves its reaction with Azide groups in the presence of copper, forming a stable triazole linkage . This reaction is a key step in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells .
Temporal Effects in Laboratory Settings
The temporal effects of Aminooxy-PEG3-Propargyl in laboratory settings are largely dependent on its role in the synthesis of PROTACs . As a stable linker, Aminooxy-PEG3-Propargyl contributes to the long-term effectiveness of PROTACs .
Metabolic Pathways
The metabolic pathways involving Aminooxy-PEG3-Propargyl are not well-defined. Its role in the synthesis of PROTACs suggests that it may interact with enzymes involved in protein degradation .
Transport and Distribution
The transport and distribution of Aminooxy-PEG3-Propargyl within cells and tissues are likely to be influenced by its role in the synthesis of PROTACs .
Subcellular Localization
The subcellular localization of Aminooxy-PEG3-Propargyl is not well-defined. As a component of PROTACs, it may be directed to specific compartments or organelles where target proteins for degradation are located .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aminooxy-PEG3-Propargyl typically involves the following steps:
PEGylation: The initial step involves the attachment of polyethylene glycol to a suitable linker molecule.
Introduction of Functional Groups: The aminooxy and propargyl groups are introduced through specific chemical reactions. .
Industrial Production Methods
Industrial production of Aminooxy-PEG3-Propargyl involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity
化学反应分析
Types of Reactions
Aminooxy-PEG3-Propargyl undergoes several types of chemical reactions:
Oxime Formation: The aminooxy group reacts with aldehydes or ketones to form stable oxime linkages.
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition to form triazole linkages
Common Reagents and Conditions
Oxime Formation: Common reagents include aldehydes or ketones, and the reaction is typically carried out in aqueous or organic solvents under mild conditions.
Click Chemistry: Common reagents include azide-bearing compounds and copper catalysts. .
Major Products
Oxime Linkages: The reaction with aldehydes or ketones yields oxime linkages.
Triazole Linkages: The reaction with azide-bearing compounds yields triazole linkages
相似化合物的比较
Aminooxy-PEG3-Propargyl can be compared with other similar compounds:
Aminooxy-PEG4-Propargyl: Similar in structure but with a longer PEG chain, which may affect its solubility and reactivity.
Propargyl-PEG3-Acid: Contains a carboxylic acid group instead of an aminooxy group, which affects its reactivity and applications.
Aminooxy-PEG3-Azide: Contains an azide group instead of a propargyl group, which affects its reactivity in Click Chemistry reactions.
Aminooxy-PEG3-Propargyl is unique due to its combination of aminooxy and propargyl groups, which allows it to participate in both oxime formation and Click Chemistry reactions, making it highly versatile for various applications .
属性
IUPAC Name |
O-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-2-3-11-4-5-12-6-7-13-8-9-14-10/h1H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPGANXFFLCJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)


![sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate](/img/structure/B605368.png)




![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)
